![molecular formula C18H21N5O B2486331 5-{4-[2-(1H-ピラゾール-1-イル)エチル]ピペラジン-1-カルボニル}-1H-インドール CAS No. 1334375-59-5](/img/structure/B2486331.png)
5-{4-[2-(1H-ピラゾール-1-イル)エチル]ピペラジン-1-カルボニル}-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic molecule that features a combination of indole, piperazine, and pyrazole moieties. These structural components are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a due to its ability to interact with various biomolecules.
Medicine: Investigated for its , , and properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, pyrazole derivatives have been used in the synthesis of various drugs, suggesting they may interact with a variety of biological targets .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole and pyrazole derivatives, the effects could be diverse .
生化学分析
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and pyrazole groups. Common reagents used in these reactions include acyl chlorides , amines , and pyrazole derivatives . The reactions are often carried out under controlled conditions, such as refluxing in organic solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like or .
Reduction: The carbonyl group can be reduced to an alcohol using or .
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, often facilitated by Lewis acids .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include oxidized indole derivatives , reduced alcohols , and substituted pyrazoles .
類似化合物との比較
Similar Compounds
Indole derivatives: Compounds like and .
Piperazine derivatives: Compounds such as and .
Pyrazole derivatives: Compounds like celecoxib and fipronil .
Uniqueness
The uniqueness of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole lies in its multi-functional structure , which allows it to interact with a diverse range of biological targets. This makes it a valuable compound for drug discovery and development .
特性
IUPAC Name |
1H-indol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(16-2-3-17-15(14-16)4-6-19-17)22-11-8-21(9-12-22)10-13-23-7-1-5-20-23/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKCSFCQHIJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
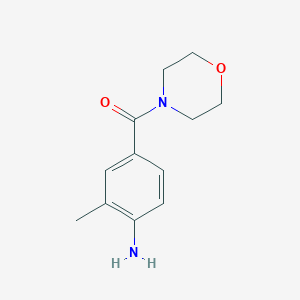
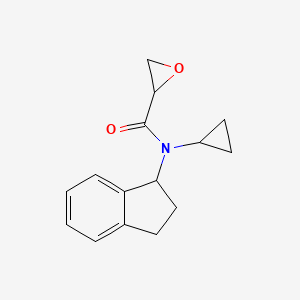
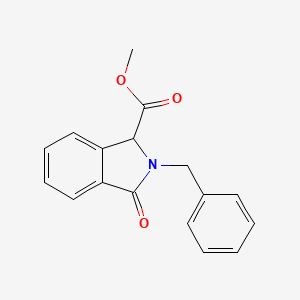
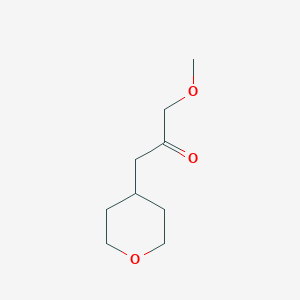
![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)
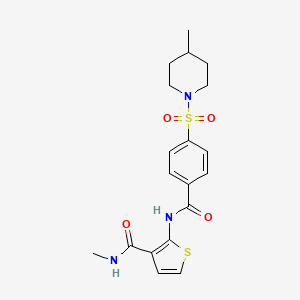
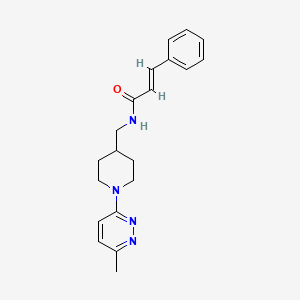
![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)
![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)
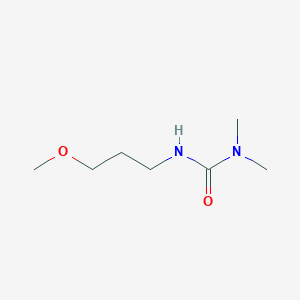
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)
